molecular formula C19H18N4O5S B2918885 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 903291-49-6

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B2918885
CAS RN: 903291-49-6
M. Wt: 414.44
InChI Key: IHZFFOGHBOBQRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis of cyanoacetamides may be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion . The solvent-free reaction of aryl amines with ethyl cyanoacetate constitutes one of the most widely and harshest used methods for the preparation of cyanoacetanilides .


Molecular Structure Analysis

The molecular formula of a similar compound, “N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide”, is C18H16N4O5S. Its molecular weight is 400.41.


Chemical Reactions Analysis

The chemical reactivity of similar compounds involves reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Computational Study

One study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule. This research included structure characterization using SCXRD studies and spectroscopic tools, with a detailed investigation into the type and nature of intermolecular interactions within the crystal state. Computational methods were employed to predict spectral data, which showed excellent agreement with experimental results. The study also delved into local reactivity descriptors, molecular dynamics simulations, and interaction with proteins, offering insights into the structural and electronic properties of the compound (Murthy et al., 2018).

Chemical Modification and Biological Activity

Another line of research involved the modification of benzenesulfonamides to create new compounds with potential biological activities. This includes studies on substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides identified as high-affinity and selective 5-HT6 antagonists, indicating a correlation between chemical structure modifications and changes in pharmacokinetic profiles, which could inform further pre-clinical evaluations of similar compounds (Bromidge et al., 2001).

Supramolecular Chemistry

The supramolecular assemblies and interactions of similar sulfonamide derivatives have been explored through single-crystal X-ray diffraction analysis. Research in this area focuses on understanding the hydrogen bonding and noncovalent interactions that stabilize the structures, employing Hirshfeld surface analyses and theoretical Noncovalent Interaction (NCI) plot index to quantify and characterize these interactions. Such studies provide valuable insights into the solid-state chemistry and potential applications of these compounds in materials science (Bera et al., 2021).

Antitumor Activity

Research on the synthesis and antitumor activity of substituted indazole derivatives, including some N-aryl and alkoxy-aryl sulfonamides, highlights the potential of these compounds in cancer therapy. Preliminary pharmacological studies have shown significant antiproliferative and apoptotic activities against human tumor cell lines, indicating the therapeutic promise of these chemical modifications (Abbassi et al., 2014).

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-3-28-19-10-9-17(20-21-19)14-5-4-6-15(11-14)22-29(26,27)18-12-16(23(24)25)8-7-13(18)2/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZFFOGHBOBQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide

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